3-(Trifluoromethyl)-5-fluorophenylboronic acid pinacol ester
Overview
Description
3-(Trifluoromethyl)-5-fluorophenylboronic acid pinacol ester: is an organoboron compound widely used in organic synthesis. This compound is particularly valuable due to its ability to form carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of both trifluoromethyl and fluorine groups enhances its reactivity and stability, making it a versatile reagent in various chemical transformations.
Mechanism of Action
Target of Action
Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of a boron atom from the boronic ester .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s important to note that the stability of boronic acids and their esters in water is marginal . Therefore, these factors could potentially impact the bioavailability of the compound.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial in organic synthesis, allowing for the creation of complex organic compounds .
Action Environment
The action of the compound is influenced by environmental factors such as pH. The rate of hydrolysis of phenylboronic pinacol esters, which includes this compound, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may be influenced by the pH of its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-(Trifluoromethyl)-5-fluorophenylboronic acid pinacol ester typically involves the reaction of 3-(Trifluoromethyl)-5-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to 50°C
Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems also minimizes human error and enhances reproducibility.
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)-5-fluorophenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.
Substitution: The trifluoromethyl and fluorine groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4)
Solvents: Tetrahydrofuran (THF), ethanol, or water
Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH)
Oxidizing Agents: Hydrogen peroxide (H2O2), sodium periodate (NaIO4)
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds
Oxidation: Phenols
Substitution: Substituted trifluoromethyl and fluorine derivatives
Scientific Research Applications
Chemistry: In organic synthesis, 3-(Trifluoromethyl)-5-fluorophenylboronic acid pinacol ester is used to introduce trifluoromethyl and fluorine groups into target molecules, enhancing their chemical and thermal stability.
Biology: This compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. The trifluoromethyl group is known to improve the bioavailability and metabolic stability of drugs.
Medicine: In medicinal chemistry, the compound is employed in the development of new drugs with improved pharmacokinetic properties. The presence of fluorine atoms often enhances the binding affinity of drugs to their biological targets.
Industry: In the chemical industry, this boronic ester is used in the production of advanced materials, such as polymers and electronic components, due to its unique electronic properties.
Comparison with Similar Compounds
- Phenylboronic acid pinacol ester
- 4-(Trifluoromethyl)phenylboronic acid pinacol ester
- 3-(Trifluoromethoxy)phenylboronic acid pinacol ester
Comparison: 3-(Trifluoromethyl)-5-fluorophenylboronic acid pinacol ester is unique due to the presence of both trifluoromethyl and fluorine groups, which enhance its reactivity and stability compared to other boronic esters. The combination of these groups provides a balance of electronic effects that make it particularly effective in cross-coupling reactions and other chemical transformations.
Properties
IUPAC Name |
2-[3-fluoro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BF4O2/c1-11(2)12(3,4)20-14(19-11)9-5-8(13(16,17)18)6-10(15)7-9/h5-7H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRDVCMEIWHGRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BF4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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